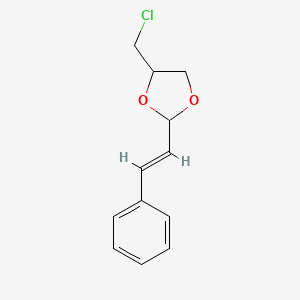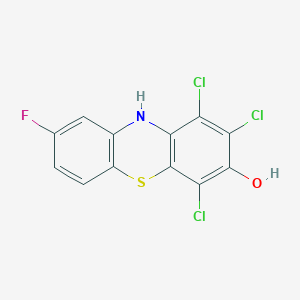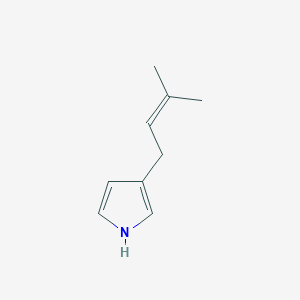
3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one is a complex organic compound belonging to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by its unique structure, which includes a dimethyl group at the 3rd position and a tetradecyl chain, making it a significant molecule in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The initial step involves the condensation of an aromatic diamine with a diketone to form the quinoxaline core. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions using appropriate alkylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Tetradecyl Chain: The tetradecyl chain is attached through a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a tetradecyl halide in the presence of a suitable solvent like dimethylformamide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetradecyl halide in dimethylformamide.
Major Products Formed
Oxidation: Quinoxaline derivatives with higher oxidation states.
Reduction: Reduced quinoxaline compounds.
Substitution: Quinoxaline derivatives with substituted functional groups.
Applications De Recherche Scientifique
3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylquinoxalin-2(1H)-one: Lacks the tetradecyl chain, making it less hydrophobic.
1-Tetradecyloctahydroquinoxalin-2(1H)-one: Lacks the dimethyl group, affecting its chemical reactivity.
Uniqueness
3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one is unique due to the presence of both the dimethyl group and the tetradecyl chain, which confer distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
90138-68-4 |
|---|---|
Formule moléculaire |
C24H46N2O |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
3,3-dimethyl-1-tetradecyl-4a,5,6,7,8,8a-hexahydro-4H-quinoxalin-2-one |
InChI |
InChI=1S/C24H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22-19-16-15-18-21(22)25-24(2,3)23(26)27/h21-22,25H,4-20H2,1-3H3 |
Clé InChI |
YCOLEHQQUARLGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCN1C2CCCCC2NC(C1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


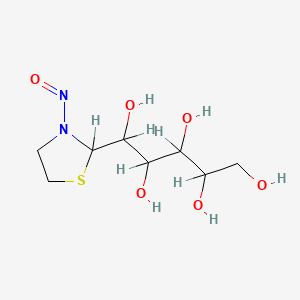
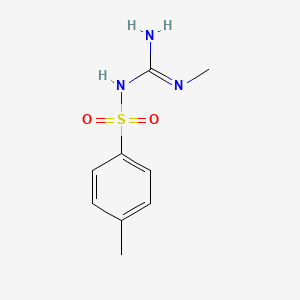
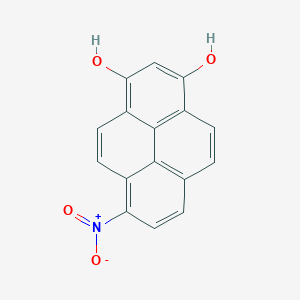
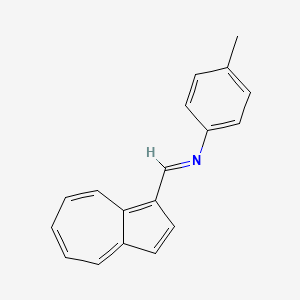
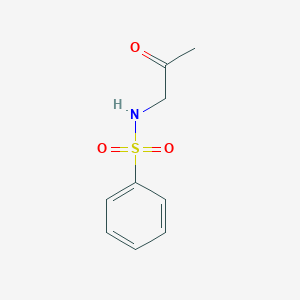
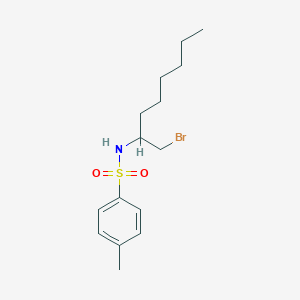
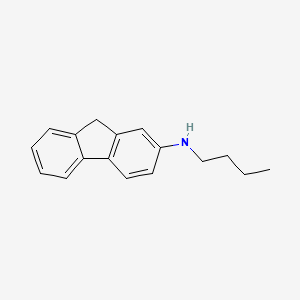
![5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate](/img/structure/B14355457.png)
![3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene](/img/structure/B14355459.png)
![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)
